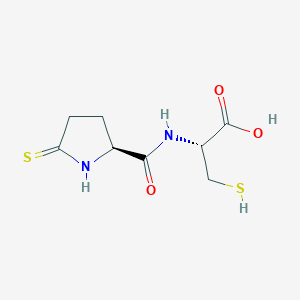

N-(5-Thioxo-L-prolyl)-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Thioxo-L-prolyl)-L-cysteine, also known as TPEN, is a chelating agent that is widely used in scientific research. It is a small molecule that can selectively bind to divalent metal ions, such as zinc, copper, and cadmium, and remove them from biological systems. TPEN has been used in a variety of applications, including cell culture, biochemistry, and pharmacology.

作用機序

N-(5-Thioxo-L-prolyl)-L-cysteine binds to divalent metal ions through its thioxo and carboxylate groups. The binding of N-(5-Thioxo-L-prolyl)-L-cysteine to metal ions results in the formation of stable complexes that can be removed from biological systems. N-(5-Thioxo-L-prolyl)-L-cysteine has a high affinity for zinc ions, with a dissociation constant (Kd) of approximately 10^-16 M, making it a highly selective chelator for this metal ion.

生化学的および生理学的効果

N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their activity. It has also been shown to inhibit the activity of zinc-dependent transcription factors, such as metal response element-binding transcription factor 1 (MTF-1), which regulates the expression of genes involved in metal homeostasis. N-(5-Thioxo-L-prolyl)-L-cysteine has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.

実験室実験の利点と制限

N-(5-Thioxo-L-prolyl)-L-cysteine has several advantages for lab experiments. It is a highly selective chelator for divalent metal ions, making it useful for studying the role of these metal ions in biological systems. It is also a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular metal ion concentrations. However, N-(5-Thioxo-L-prolyl)-L-cysteine has several limitations for lab experiments. It can bind to other metal ions besides zinc, such as copper and cadmium, which can complicate data interpretation. N-(5-Thioxo-L-prolyl)-L-cysteine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the use of N-(5-Thioxo-L-prolyl)-L-cysteine in scientific research. One direction is the development of N-(5-Thioxo-L-prolyl)-L-cysteine derivatives that have improved selectivity for specific metal ions. Another direction is the use of N-(5-Thioxo-L-prolyl)-L-cysteine in combination with other chelators to study the roles of multiple metal ions in biological systems. Additionally, N-(5-Thioxo-L-prolyl)-L-cysteine could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(5-Thioxo-L-prolyl)-L-cysteine has the potential to be a valuable tool for studying the role of divalent metal ions in biological systems.

合成法

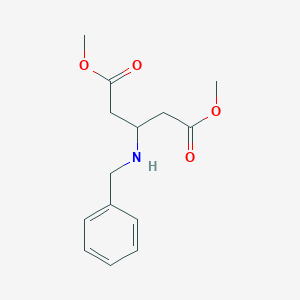

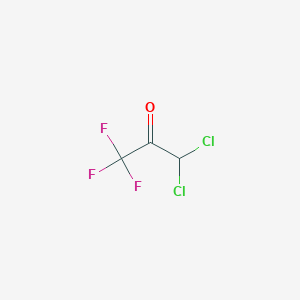

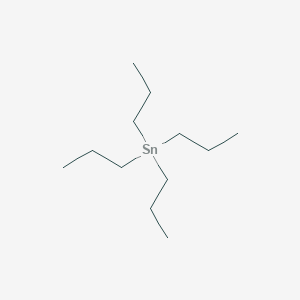

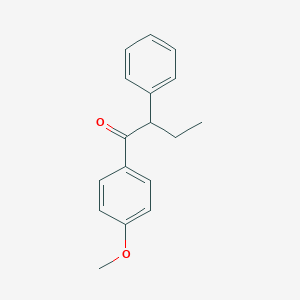

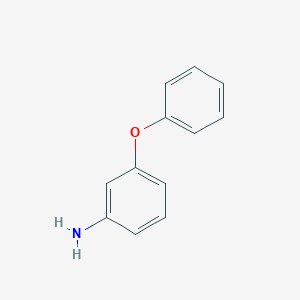

N-(5-Thioxo-L-prolyl)-L-cysteine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemoenzymatic synthesis. The most common method involves the reaction of L-cysteine with N-benzyl-L-proline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the thioxo group.

科学的研究の応用

N-(5-Thioxo-L-prolyl)-L-cysteine has been widely used in scientific research as a chelating agent to study the role of divalent metal ions in biological systems. It has been used in a variety of applications, including cell culture, biochemistry, and pharmacology. N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to be a potent inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. It has also been used to study the role of zinc in insulin signaling and the role of copper in angiogenesis.

特性

CAS番号 |

148076-52-2 |

|---|---|

製品名 |

N-(5-Thioxo-L-prolyl)-L-cysteine |

分子式 |

C8H12N2O3S2 |

分子量 |

248.3 g/mol |

IUPAC名 |

(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |

InChIキー |

GRRYKTAZNOFTOA-WHFBIAKZSA-N |

異性体SMILES |

C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |

SMILES |

C1CC(=S)NC1C(=O)NC(CS)C(=O)O |

正規SMILES |

C1CC(=S)NC1C(=O)NC(CS)C(=O)O |

同義語 |

5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。